Glasdegib dihydrochloride is a small molecule compound primarily used in the treatment of acute myeloid leukemia. It acts as a potent inhibitor of the hedgehog signaling pathway, specifically targeting the smoothened receptor. This compound is marketed under various forms, with the monomaleate salt being one of the most recognized formulations. The dihydrochloride form is notable for its improved solubility and stability, making it a significant candidate in pharmaceutical applications.
Glasdegib was developed by Pfizer and received approval from regulatory authorities for its use in specific hematological malignancies. It falls under the classification of small molecules and is categorized as an investigational drug due to its ongoing research and clinical applications. The compound is part of the broader category of anti-cancer agents, specifically targeting pathways involved in tumor growth and survival.
The synthesis of glasdegib dihydrochloride involves several chemical processes. Initial steps typically include the formation of the base compound, followed by salt formation with hydrochloric acid to yield the dihydrochloride variant.
The synthesis typically employs methods such as:
The molecular formula for glasdegib dihydrochloride is . It consists of a complex structure featuring a benzimidazole ring, a piperidine moiety, and a urea functional group.
Key structural data include:
Glasdegib dihydrochloride participates in various chemical reactions that are essential for its activity as an anti-cancer agent. Key reactions include:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other biochemical agents.
Glasdegib exerts its therapeutic effects by inhibiting the hedgehog signaling pathway. This pathway is crucial for cellular processes such as growth and differentiation:
Clinical studies have shown that treatment with glasdegib results in significant downregulation (over 80%) of glioma-associated transcriptional regulators in patients with acute myeloid leukemia.
Glasdegib dihydrochloride has several scientific applications:
Glasdegib dihydrochloride (DAURISMO™), a potent benzoimidazole-based small molecule inhibitor, represents a targeted therapeutic approach for hematologic malignancies through selective antagonism of the Hedgehog (Hh) signaling pathway. This section details the molecular pharmacology underpinning its efficacy in disrupting critical oncogenic processes.
Glasdegib dihydrochloride functions as a competitive antagonist of smoothened (SMO), a critical 7-transmembrane G-protein coupled receptor-like protein within the canonical Hh signaling cascade. In hematologic malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), constitutive activation of SMO occurs through ligand-dependent (e.g., Sonic Hedgehog overexpression) or ligand-independent (e.g., mutational activation downstream of BCR-ABL in CML) mechanisms [4] [6]. SMO normally localizes to the primary cilium upon pathway activation, initiating signal transduction. Glasdegib binds with high affinity (IC₅₀ ≈ 5 nM in GLI-luciferase reporter assays) to SMO's transmembrane domain, preventing its ciliary accumulation and subsequent activation [5]. This specific molecular interaction is crucial, as evidenced by studies showing that genetic knockdown of SMO depletes BCR-ABL⁺ leukemic stem cells (LSCs), while constitutive SMO activation drives LSC persistence and chemoresistance [4] [7].
Table 1: Key Characteristics of SMO Inhibition by Glasdegib in Hematologic Context
Characteristic | Glasdegib Dihydrochloride | Biological Consequence in Malignancies |
---|---|---|
Molecular Target | Smoothened (SMO) | Blocks downstream GLI activation |
Binding Site | Transmembrane domain | Prevents ciliary translocation and activation |
Potency (GLI-reporter assay) | ~5 nM IC₅₀ | Effective pathway inhibition at clinical doses |
Affected LSC Populations | CD34⁺/CD38⁻ AML LSCs | Reduces self-renewal capacity; depletes quiescent clones |
Upstream Drivers Inhibited | SHH, IHH overexpression; BCR-ABL cross-talk | Disrupts ligand-dependent and oncogene-facilitated signaling |
The therapeutic significance lies in SMO's role in maintaining LSC populations. CD34⁺ progenitor cells from AML patients exhibit heightened SMO expression and Hh pathway activity compared to differentiated blasts. Pharmacologic SMO inhibition with glasdegib significantly sensitizes these primitive cells to cytotoxic agents like cytarabine, reducing tumor burden and leukemia-initiating potential in xenograft models [4] [7].
SMO inhibition by glasdegib dihydrochloride disrupts the activation and nuclear translocation of glioma-associated oncogene homolog (GLI) transcription factors, the ultimate effectors of canonical Hh signaling. In the absence of SMO activation, full-length GLI proteins (primarily GLI2 and GLI3) undergo phosphorylation by protein kinase A (PKA), casein kinase 1 (CK1), and glycogen synthase kinase-3β (GSK3β) within their C-terminal clusters [2] [9]. This post-translational modification triggers partial proteasomal processing, converting GLI2/3 into transcriptional repressors (GLI2-R/GLI3-R) or targeting them for degradation. Simultaneously, SUFU (Suppressor of Fused) binds and sequesters GLI proteins in the cytoplasm, preventing nuclear access [2]. Glasdegib enforces this inactive state by blocking SMO-mediated liberation of GLI proteins from SUFU and preventing the formation of transcriptionally active GLI (primarily GLI1 and GLIA forms) [2] [4].
Table 2: GLI Transcription Factor Dynamics Modulated by SMO Inhibition
GLI Protein | Role in Hh Signaling | Effect of SMO Inhibition by Glasdegib | Key Downstream Targets Affected in Leukemia |
---|---|---|---|
GLI1 | Primary transcriptional activator | Marked downregulation (no repressor form) | BCL2, CCND1, MYC, SNAI1, PTCH1 (feedback) |
GLI2 | Major activator; minor repressor | Increased processing to GLI2-R; reduced GLI2-A | OCT4, NANOG (stemness), VEGF, MMP9 (invasion) |
GLI3 | Primarily repressor | Enhanced proteolytic processing to potent GLI3-R | P21, pro-apoptotic genes (derepression) |
Common | Nuclear translocation | Cytoplasmic sequestration via SUFU binding | Reduced transcription of pro-survival/metastasis genes |
Transcriptional profiling demonstrates that glasdegib treatment significantly downregulates key GLI target genes essential for LSC maintenance and survival. These include anti-apoptotic factors (BCL2), cell cycle regulators (CCND1), stemness-associated genes (OCT4, NANOG), and mediators of stromal interaction (CXCR4) [2] [4] [9]. The downregulation of GLI1 is particularly critical as GLI1 is both a target and amplifier of Hh signaling, creating a positive feedback loop. Its suppression by glasdegib disrupts this oncogenic amplification circuit. Preclinically, direct GLI inhibition (e.g., with GANT61) induces apoptosis in AML CD34⁺ cells and synergizes with chemotherapy, validating GLI as a critical endpoint of SMO antagonism [4] [9].
The bone marrow microenvironment (BMM) provides a sanctuary for LSCs, promoting quiescence, self-renewal, and drug resistance. Glasdegib dihydrochloride disrupts critical bidirectional signaling between LSCs and their niche, primarily through Hh pathway-dependent mechanisms. LSCs (typically CD34⁺CD38⁻CD123⁺IL1RAP⁺ in AML) exhibit aberrantly activated Hh signaling compared to normal hematopoietic stem cells (HSCs) [3] [4] [8]. This activation facilitates adhesion molecule expression and cytokine secretion that modify the niche. Glasdegib treatment significantly reduces LSC-mediated production of factors like stromal-derived factor 1α (SDF-1α/CXCL12) and vascular endothelial growth factor (VEGF), which normally promote angiogenesis and create a pro-leukemic milieu. Consequently, disruption impairs the "homing" and retention of LSCs within protective BM niches [4] [7] [8].
Table 3: Niche Factors and Interactions Disrupted by Glasdegib
Niche Component | Interaction with LSCs | Effect of Glasdegib | Functional Outcome |
---|---|---|---|
Stromal Cells (MSCs) | SHH/IHH secretion → SMO activation on LSCs | Reduced LSC SHH/IHH production; Blocked SMO response | Loss of pro-survival PI3K/AKT signaling in LSCs |
CXCR4/SDF-1α Axis | SDF-1α binding → CXCR4 activation → adhesion | Downregulates CXCR4 on LSCs; reduces SDF-1α secretion | Mobilization of LSCs from protective niches |
Endothelial Cells | VEGF-mediated angiogenesis → niche expansion | Suppresses LSC VEGF production | Reduced vascular support for leukemic clones |
Extracellular Matrix | Integrin-mediated adhesion (e.g., VLA-4/VCAM-1) | Indirectly reduces adhesion via GLI/ITGB4 downregulation | Impaired adhesion-mediated drug resistance (CAM-DR) |
Furthermore, Hh signaling in LSCs regulates integrin expression (e.g., ITGB4), facilitating firm adhesion to stromal components and extracellular matrix proteins. GLI-mediated transcription of ITGB4 promotes focal adhesion kinase (FAK) signaling, enhancing survival and resistance to detachment-induced apoptosis (anoikis) [9]. By suppressing GLI-dependent ITGB4 expression, glasdegib weakens LSC-stromal adhesion, sensitizing cells to cytotoxic agents and potentially disrupting quiescence. This mechanism is synergistic with CXCR4 antagonists (e.g., plerixafor), which physically mobilize LSCs from the niche. Preclinical models demonstrate that glasdegib combined with cytarabine or FLT3 inhibitors reduces LSC burden more effectively than monotherapy by simultaneously targeting intrinsic survival pathways and extrinsic niche support [4] [7] [8].
Emerging evidence positions glasdegib dihydrochloride as a modulator of epigenetic mechanisms contributing to chemoresistance in LSCs. Constitutive Hh signaling maintains LSCs in a drug-tolerant state partly through epigenetic repression of tumor suppressor genes and activation of pro-survival pathways. GLI transcription factors directly regulate epigenetic modifiers and are influenced by the chromatin state of their target genes. Glasdegib disrupts this circuitry through several mechanisms:
Table 4: Epigenetic Mechanisms Influenced by Hh Inhibition and Impact on Resistance
Epigenetic Mechanism | Effect of Constitutive Hh Signaling | Effect of Glasdegib | Impact on Drug Resistance |
---|---|---|---|
Histone Acetylation (H3K27ac) | Increased at pro-survival/GLI target genes | Decreased acetylation; Increased H3K27me3 | Sensitizes LSCs to apoptosis induced by chemotherapy |
DNA Hypermethylation | Silencing of tumor suppressors (e.g., p15INK4B) | Synergy with HMAs; Reduced DNMT1 expression/activity | Reactivates silenced TSGs; enhances HMA efficacy |
Oncogenic miRNA (e.g., miR-21) | Overexpression suppressing pro-apoptotic genes | Downregulation | Derepresses apoptosis pathways |
Tumor Suppressor miRNA (e.g., miR-34a) | Repression by MYC/GLI | Upregulation | Inhibits BCL2, MYC, SIRT1; promotes senescence |
ABCB1/P-gp Expression | GLI-mediated transcriptional upregulation | Downregulation | Increases intracellular accumulation of cytotoxic drugs |
The epigenetic rewiring induced by glasdegib converts LSCs from a quiescent, therapy-resistant state to a more proliferative and drug-susceptible phenotype. This "priming" effect is crucial for its observed clinical synergy with chemotherapy, enabling the eradication of minimal residual disease [4] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7